molecular formula C10H16IN3O B2833623 N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine CAS No. 477888-24-7

N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine

Cat. No.: B2833623
CAS No.: 477888-24-7
M. Wt: 321.162
InChI Key: IIOABIVCXFBLBR-UHFFFAOYSA-N
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Description

N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine is a synthetic organic compound characterized by the presence of an iodine atom, two methyl groups, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethyl-4-pyrimidinol and 3-methoxypropylamine.

    Iodination: The pyrimidinol is iodinated using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.

    Amine Coupling: The iodinated pyrimidine is then reacted with 3-methoxypropylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamine moiety.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Deiodinated derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Probes: Utilized in the development of biological probes for studying enzyme activity and protein interactions.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: Application in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the pyrimidine ring can facilitate interactions with biological macromolecules, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine
  • N-(5-bromo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine
  • N-(5-fluoro-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine

Uniqueness

N-(5-iodo-2,6-dimethyl-4-pyrimidinyl)-N-(3-methoxypropyl)amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can be exploited in drug design and materials science.

Properties

IUPAC Name

5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16IN3O/c1-7-9(11)10(14-8(2)13-7)12-5-4-6-15-3/h4-6H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOABIVCXFBLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)NCCCOC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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